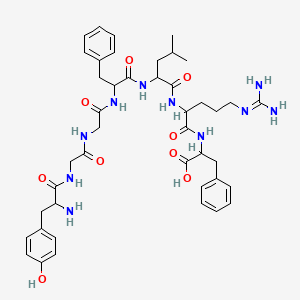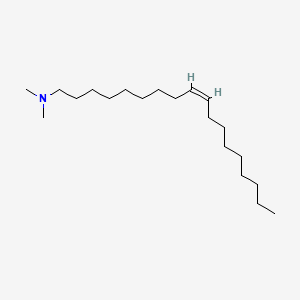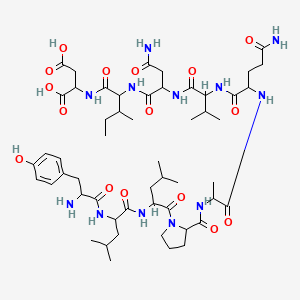
H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- enantiomers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides (e.g., DCC or EDC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient production. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
The peptide “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify specific amino acid residues, such as tyrosine and methionine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues.
Applications De Recherche Scientifique
Chemistry
In chemistry, this peptide can be used as a model compound for studying peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions and as a ligand in binding studies.
Biology
In biology, the peptide can be used to investigate protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms. It may also be employed in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, this peptide has potential applications in drug delivery systems, vaccine development, and as a diagnostic tool. Its ability to interact with specific molecular targets makes it a valuable candidate for therapeutic research.
Industry
In industry, the peptide can be utilized in the production of biomaterials, biosensors, and as a component in various biotechnological applications. Its stability and versatility make it suitable for use in diverse industrial processes.
Mécanisme D'action
The mechanism of action of “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” depends on its specific interactions with molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. The peptide’s structure allows it to mimic or inhibit natural peptides, thereby influencing cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-Ile-DL-Asp-OH: Similar sequence but with L-Isoleucine instead of xiIsoleucine.
H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-Asp-OH: Lacks the xiIsoleucine residue.
H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-OH: Lacks the aspartic acid residue.
Uniqueness
The presence of xiIsoleucine and the specific sequence of amino acids make “H-DL-Tyr-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Gln-DL-Val-DL-Asn-DL-xiIle-DL-Asp-OH” unique. This unique sequence can confer distinct biological activities and interactions compared to other similar peptides.
Propriétés
IUPAC Name |
2-[[2-[[4-amino-2-[[2-[[5-amino-2-[2-[[1-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H84N12O16/c1-10-28(8)43(51(78)62-37(53(80)81)24-41(69)70)64-48(75)35(23-40(56)68)60-50(77)42(27(6)7)63-46(73)33(17-18-39(55)67)58-44(71)29(9)57-49(76)38-12-11-19-65(38)52(79)36(21-26(4)5)61-47(74)34(20-25(2)3)59-45(72)32(54)22-30-13-15-31(66)16-14-30/h13-16,25-29,32-38,42-43,66H,10-12,17-24,54H2,1-9H3,(H2,55,67)(H2,56,68)(H,57,76)(H,58,71)(H,59,72)(H,60,77)(H,61,74)(H,62,78)(H,63,73)(H,64,75)(H,69,70)(H,80,81) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRHOUYEKBHWHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H84N12O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1145.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
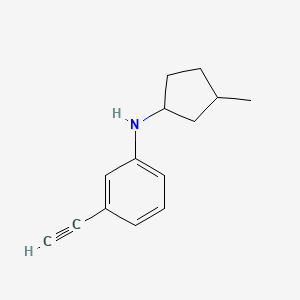



![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)
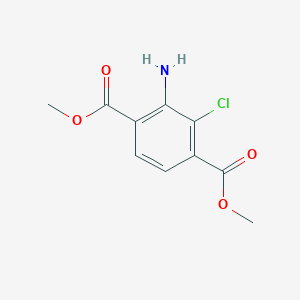


![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)


